2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Description
Properties
IUPAC Name |
6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h1,3-4,6,12H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGGVVJOIQJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[N+]1=C(SC2=C1C=CC(=C2)F)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclization
The synthesis typically begins with the formation of the benzothiazole ring by intramolecular cyclization of appropriate precursors such as N-arylthioureas or aminothiophenols with thiocarbamoyl chlorides.
RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas provides substituted 2-aminobenzothiazoles in up to 91% yield. Electron-rich substrates show higher reactivity.
Copper-catalyzed cross-coupling approaches (Cu(OAc)2/Cs2CO3 in DMF at 120 °C) efficiently form the Ar–S bond, yielding products up to 97%. This method tolerates both electron-donating and electron-withdrawing substituents, including fluorine at position 6, making it suitable for 2-amino-6-fluorobenzothiazole precursors.
One-pot condensation of aminothiophenols with thiocarbamoyl chloride in the presence of CuCl2 and K2CO3 under mild conditions also affords 2-aminobenzothiazoles in good yields.
Alternative Routes
- The reaction of 2-bromo or 2-iodoanilines with thiocarbamoyl chloride using CuBr and tert-BuOK base leads to the corresponding 2-aminobenzothiazoles. However, less reactive 2-chloroanilines require stronger catalysts such as Pd(dba)2.
Formation of the Thiazolium Salt and Bromide Counterion
The quaternization of the benzothiazole nitrogen to form the thiazolium cation is commonly done by alkylation with alkyl halides such as propargyl bromide, which simultaneously introduces the prop-2-yn-1-yl group and provides the bromide counterion.
- This step is typically performed in polar aprotic solvents under mild heating to promote alkylation without decomposition.
Summary of Representative Preparation Method
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 2-amino-6-fluorobenzothiazole core | Cu(OAc)2, Cs2CO3, DMF | 120 °C, ligand-free catalyst | Up to 97 | Tolerates fluoro substituent; mild and efficient |
| 2 | Alkylation with propargyl bromide | Propargyl bromide | Polar aprotic solvent, mild heat | 70-85 | Forms 3-(prop-2-yn-1-yl) substituent and thiazolium salt |
| 3 | Purification | Recrystallization or chromatography | Ambient temperature | - | Yields pure 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or other anions.
Electrophilic Addition: The prop-2-yn-1-yl group can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the prop-2-yn-1-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium chloride in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as bromine, chlorine, or hydrogen bromide in solvents like dichloromethane or chloroform.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding halide salts.
Electrophilic Addition: Formation of halogenated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The structural characteristics of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide suggest potential for targeting various cancer pathways.
Case Study:
A series of benzothiazole derivatives were tested against multiple cancer cell lines, with IC50 values indicating potency:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-BTZ | MCF-7 (Breast) | 10.5 |
| 2-Amino-BTZ | A549 (Lung) | 7.8 |
These results demonstrate the compound's potential as a lead structure for developing anticancer agents targeting specific pathways like EGFR and BRAF V600E, which are crucial in many cancers .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that derivatives of benzothiazole can inhibit the growth of various bacterial strains.
Data Table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
These findings suggest that modifications of the base structure could lead to effective antimicrobial agents .
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics:
Recent studies have shown that compounds similar to this compound can achieve high efficiencies in OLED devices:
| Device Type | Maximum Efficiency (cd/A) |
|---|---|
| OLED | 25 |
| OPV | 18 |
These metrics highlight the potential for developing efficient materials for next-generation electronic devices .
Synthetic Methods and Optimization
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets. The amino group and the fluorine atom can form hydrogen bonds and electrostatic interactions with target proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazolium Family
A. (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide
- Structural Differences: Replaces the amino and fluoro groups with a styryl substituent and a heptyl chain. The iodide counterion and extended alkyl chain enhance lipophilicity, making it suitable for solvatochromic applications in cellular imaging .
- Functional Impact : The heptyl group improves membrane permeability, while the styryl moiety contributes to strong fluorescence in polar solvents. In contrast, the propargyl group in the target compound may prioritize reactivity over fluorescence .
B. 3-(2-Methoxy-2-oxoethyl)-2-((3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2-ylidene)methyl)benzo[d]thiazol-3-ium Bromide
- Structural Differences: Features methoxy-oxoethyl substituents instead of amino/fluoro groups. The symmetrical cyanine structure enables strong absorbance at 427 nm (logε = 5.13) in ethanol, typical of conjugated dyes .
- Functional Impact: The electron-withdrawing ester groups enhance π-conjugation, making this compound a potent antiproliferative agent. The target compound’s amino and fluoro groups likely shift its electronic profile toward hydrogen-bonding interactions .
Thiazolium Bromide Derivatives with Varied Substituents
A. 4-Phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium Bromide
- Structural Differences: Substituted with a phenyl group at position 4 and a tosylhydrazinyl group at position 2. X-ray crystallography reveals an orthorhombic crystal system (space group Pbca), distinct from the monoclinic systems observed in other analogues .
- The target compound’s propargyl group offers alkyne reactivity for bioconjugation .
B. 2-[2-(2,4-Dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium Bromide
- Structural Differences: Contains a dinitrophenylhydrazine substituent. The monoclinic crystal system (space group P21/c) and strong hydrogen-bonding networks (N–H···Br interactions) contrast with the target compound’s uncharacterized packing .
- Functional Impact : The nitro groups may confer explosive or catalytic properties, whereas the target compound’s fluorine atom could enhance bioavailability .
Physicochemical Properties
- Spectroscopic Features :
Biological Activity
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide (CAS No. 127346-21-8) is a synthetic organic compound belonging to the class of benzo[d]thiazolium salts. This compound features a unique structure characterized by a thiazole ring fused with a benzene ring, an amino group at the second position, a fluorine atom at the sixth position, and a prop-2-yn-1-yl group at the third position. The bromide ion serves as the counterion. Its distinctive combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and materials science.
The molecular formula of this compound is , with a molecular weight of approximately 287.15 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group and fluorine atom can form hydrogen bonds and electrostatic interactions with target proteins, while the prop-2-yn-1-yl group may participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazolium salts have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .
Anticancer Activity
Studies have explored the anticancer properties of thiazole derivatives. The structural motifs present in 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazolium bromide may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole structure could enhance antibacterial potency .
- Anticancer Screening : In vitro assays showed that derivatives of benzo[d]thiazole exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
Comparison with Similar Compounds
The biological activities of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazolium bromide can be compared with other thiazole derivatives:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 2-Amino-6-fluoro-3-(methyl)benzo[d]thiazolium bromide | Antimicrobial | Effective against Gram-positive bacteria |
| 2-Amino-6-chloro-3-(prop-2-ynyl)benzo[d]thiazolium bromide | Anticancer | Induces apoptosis in cancer cells |
| 2-Amino-thiazole derivatives | Antiviral | Inhibits viral replication in vitro |
Applications in Medicinal Chemistry
Due to its promising biological activities, 2-amino-6-fluoro-3-(prop-2-ynyl)benzo[d]thiazolium bromide has potential applications in drug design targeting neurological disorders and inflammatory diseases. Its unique electronic properties also make it suitable for developing organic semiconductors and advanced materials .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide?
- Methodological Answer : A common approach involves reacting 2-aminothiazole derivatives with propargyl bromide under reflux in acetonitrile. For example, 2-amino-3-(2-propynyl)thiazolium bromide was synthesized in good yield using this method . Adjustments for fluorination at the 6-position may require electrophilic fluorination agents (e.g., Selectfluor™) or direct substitution during thiazole ring formation. Purification typically involves recrystallization from ethanol or aqueous mixtures to isolate the bromide salt .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use thin-layer chromatography (TLC) with mobile phases like n-hexane:ethyl acetate (8:2) to monitor reaction progress . Confirm purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F for fluorinated positions). X-ray crystallography is recommended for unambiguous structural determination, as demonstrated in studies on analogous thiadiazinium bromides .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Bromide salts of similar imidazothiazoles are hygroscopic and sensitive to light; thus, desiccants and amber glassware are advised .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Methodological Answer : Optimize catalytic systems for cross-coupling reactions. For example, palladium(II) chloride with copper iodide and sodium lauryl sulfate in water at 60°C efficiently facilitates aryl substitutions on imidazo[2,1-b]thiazoles . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve regioselectivity.
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways. Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) are used to assess interactions with biological targets, such as enzymes or receptors . Validate predictions with experimental data from kinetic studies or surface plasmon resonance (SPR).
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Variable-temperature NMR or 2D techniques (COSY, NOESY) can clarify exchange phenomena. Compare experimental ¹⁹F NMR shifts with DFT-derived chemical shifts to identify dominant conformers .
Q. What strategies mitigate byproduct formation during propargylation?
- Methodological Answer : Control stoichiometry (1:1 molar ratio of propargyl bromide to amine precursor) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity. If N- vs. S-alkylation occurs, adjust solvent polarity (e.g., switch from acetonitrile to DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
